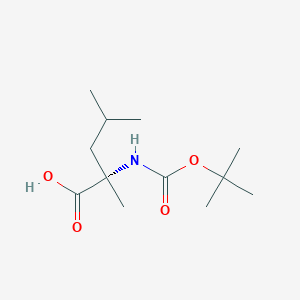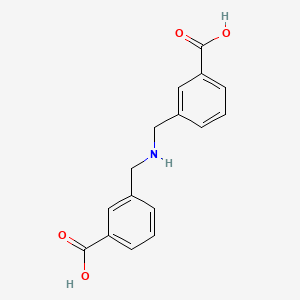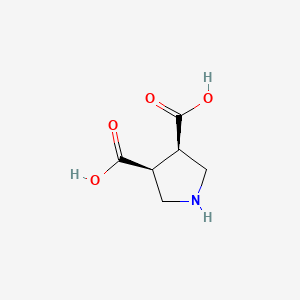
2-(Pentafluoroethyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pentafluoroethyl)toluene, also known as 2-(PFE)Toluene, is an organic compound with a molecular formula of C8H6F5. It is a colorless liquid with a sweet, pungent odor and is a member of the class of compounds known as aromatic hydrocarbons. 2-(PFE)Toluene is an important intermediate in the synthesis of organic compounds and has been used in a variety of industrial applications. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.
Applications De Recherche Scientifique
2-(Pentafluoroethyl)toluene(PFE)Toluene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and other materials, as well as in the production of dyes and pigments. Additionally, 2-(Pentafluoroethyl)toluene(PFE)Toluene has been used in the synthesis of a variety of other compounds, including aryl aldehydes, ketones, and nitriles.
Mécanisme D'action
The mechanism of action of 2-(Pentafluoroethyl)toluene(PFE)Toluene is not fully understood, but it is believed to involve the formation of aryl radicals by the reaction of the toluene with the pentafluoroethyl chloride. These radicals then react with other molecules to form the desired products.
Biochemical and Physiological Effects
2-(Pentafluoroethyl)toluene(PFE)Toluene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(Pentafluoroethyl)toluene(PFE)Toluene can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, in vivo studies have demonstrated that 2-(Pentafluoroethyl)toluene(PFE)Toluene can cause changes in the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Pentafluoroethyl)toluene(PFE)Toluene in laboratory experiments has a number of advantages, including its low cost and availability, as well as its low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use, such as its relatively low reactivity and the potential for the formation of byproducts.
Orientations Futures
In the future, 2-(Pentafluoroethyl)toluene(PFE)Toluene could be further explored for its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for 2-(Pentafluoroethyl)toluene(PFE)Toluene. Finally, research could be conducted to explore the potential for using 2-(Pentafluoroethyl)toluene(PFE)Toluene as a renewable source of energy.
Méthodes De Synthèse
2-(Pentafluoroethyl)toluene(PFE)Toluene can be synthesized via a variety of methods, including the Friedel-Crafts alkylation of toluene with pentafluoroethyl chloride. This reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at temperatures ranging from 40-100°C. The reaction yields a mixture of 2-(Pentafluoroethyl)toluene(PFE)Toluene and 2,4-difluorotoluene, which can be separated by distillation.
Propriétés
IUPAC Name |
1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXZKDBDBKVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentafluoroethyl)toluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)









